(RS)-Fmoc-alpha-méthoxyglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

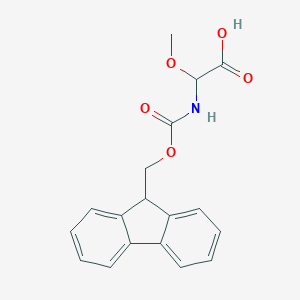

(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methoxy group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in peptide synthesis due to its unique structural properties, which allow for selective reactions and modifications.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Chemistry

(RS)-Fmoc-alpha-methoxyglycine serves as an essential building block in the synthesis of peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method is favored for its efficiency and the ability to produce complex peptides with high purity. The Fmoc group can be easily removed under basic conditions, allowing for the sequential addition of amino acids. This property is particularly useful in synthesizing longer peptides or those with specific structural requirements.

Case Study: Synthesis of Histone Deacetylase Inhibitors

In a study focused on developing new histone deacetylase inhibitors, (RS)-Fmoc-alpha-methoxyglycine was incorporated into cyclic peptide structures. These inhibitors demonstrated significant activity against HDACs, highlighting the importance of incorporating such amino acid analogs to enhance biological activity and specificity .

Drug Development

Peptidomimetics

(RS)-Fmoc-alpha-methoxyglycine is often used in the design of peptidomimetics—molecules that mimic peptide structure and function but possess enhanced stability and bioavailability. This is crucial for developing therapeutics targeting protein-protein interactions, especially in cancer treatment.

Case Study: Cancer Treatment Applications

Research has shown that peptidomimetic macrocycles derived from (RS)-Fmoc-alpha-methoxyglycine can effectively modulate the activity of key proteins involved in cancer pathways, such as p53 and MDM2. These compounds have shown promise in inhibiting tumor growth and enhancing apoptosis in various cancer cell lines .

Molecular Biology Research

Protein Interaction Studies

The compound is employed in studying protein interactions and conformational dynamics due to its ability to stabilize specific peptide structures. By incorporating (RS)-Fmoc-alpha-methoxyglycine into peptide sequences, researchers can investigate the effects of structural modifications on protein binding and activity.

Case Study: Helix-Turn-Helix Motifs

In a study involving helix-turn-helix (HTH) motifs, (RS)-Fmoc-alpha-methoxyglycine was used to create secondary structure mimics that facilitated the study of protein-DNA interactions. The incorporation of these mimetics allowed for better understanding of the conformational requirements for effective binding .

Biomedical Applications

Diagnostics and Therapeutics

The compound's applications extend into biomedical research, where it is utilized for developing diagnostic tools and therapeutic agents. Its unique structural features make it suitable for creating compounds that can selectively target disease markers or modulate biological pathways.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Peptide Synthesis | Fmoc Chemistry | Efficient production of complex peptides |

| Drug Development | Peptidomimetics | Effective modulation of cancer-related proteins |

| Molecular Biology | Protein Interaction Studies | Insights into protein-DNA binding mechanisms |

| Biomedical Research | Diagnostics and Therapeutics | Development of targeted therapeutic agents |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Fmoc-alpha-methoxyglycine typically involves the following steps:

Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Methoxylation: The protected glycine is then subjected to methoxylation

Industrial Production Methods: Industrial production of (RS)-Fmoc-alpha-methoxyglycine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of glycine are reacted with Fmoc-chloride in industrial reactors.

Methoxylation: The protected glycine is then methoxylated using industrial-grade methanol and hydrochloric acid under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (RS)-Fmoc-alpha-methoxyglycine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the Fmoc group, yielding alpha-methoxyglycine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of alpha-keto-glycine derivatives.

Reduction: Alpha-methoxyglycine.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Mécanisme D'action

(RS)-Fmoc-alpha-methoxyglycine can be compared with other Fmoc-protected amino acids and methoxy-substituted glycine derivatives:

Fmoc-Glycine: Lacks the methoxy group, making it less versatile in selective reactions.

Alpha-Methoxyglycine: Lacks the Fmoc protection, making it less suitable for peptide synthesis.

Fmoc-Alpha-Methylglycine: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness: (RS)-Fmoc-alpha-methoxyglycine is unique due to the combination of the Fmoc protecting group and the methoxy substituent, providing a balance of protection and reactivity that is valuable in synthetic chemistry.

Comparaison Avec Des Composés Similaires

- Fmoc-Glycine

- Alpha-Methoxyglycine

- Fmoc-Alpha-Methylglycine

Activité Biologique

(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural properties and potential applications in peptide synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

(RS)-Fmoc-alpha-methoxyglycine is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₁₇NO₅

- Molecular Weight : 327.34 g/mol

- Canonical SMILES :

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity during peptide synthesis.

The biological activity of (RS)-Fmoc-alpha-methoxyglycine primarily revolves around its role as a building block in peptide synthesis. Its methoxy substitution allows for selective reactions that are not possible with standard amino acids. The Fmoc group provides protection for the amino group, enabling controlled coupling reactions during peptide elongation.

Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| Fmoc-Glycine | Lacks methoxy group; less versatile |

| Alpha-Methoxyglycine | Lacks Fmoc protection; less suitable for synthesis |

| Fmoc-Alpha-Methylglycine | Similar structure; differs in reactivity |

The unique combination of the Fmoc protecting group and the methoxy substituent in (RS)-Fmoc-alpha-methoxyglycine enhances its utility in synthetic chemistry, particularly in the development of complex peptides and peptidomimetics .

Peptide Synthesis

(RS)-Fmoc-alpha-methoxyglycine is widely used as a building block in solid-phase peptide synthesis (SPPS). Its ability to undergo selective reactions makes it an essential component for constructing peptides with specific modifications. The compound's stability under various reaction conditions allows for efficient synthesis protocols.

Protein Modification

Research indicates that (RS)-Fmoc-alpha-methoxyglycine can be utilized to modify proteins, potentially altering their functions or enhancing their stability. This modification capability is particularly relevant in the study of protein interactions and enzyme activity .

Case Studies

- Peptide Therapeutics Development : A study demonstrated the successful incorporation of (RS)-Fmoc-alpha-methoxyglycine into peptide sequences aimed at targeting cancer pathways. The resulting peptides showed improved binding affinity to p53, a critical protein in tumor suppression, thereby enhancing their therapeutic potential .

- Enzyme Interaction Studies : Another investigation focused on the role of (RS)-Fmoc-alpha-methoxyglycine in modulating enzyme interactions. The compound was shown to influence the activity of certain proteases, suggesting potential applications in drug design where enzyme inhibition is desired .

Future Directions

The ongoing research into (RS)-Fmoc-alpha-methoxyglycine highlights its potential not only as a fundamental building block in peptide synthesis but also as a significant player in therapeutic development. Future studies may explore:

- Expanded Applications : Investigating its role in more complex biological systems and potential therapeutic uses beyond cancer.

- Mechanistic Insights : Understanding the precise mechanisms by which (RS)-Fmoc-alpha-methoxyglycine influences protein interactions at a molecular level.

- Synthesis Optimization : Developing more efficient synthetic routes that could lower costs and increase yields for industrial applications.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.